

FR901379 Derivatives: A Technical Guide to their Antifungal Properties

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Compound of Interest

Compound Name: FR 901379

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This technical guide provides an in-depth overview of the antifungal properties of FR901379 and its derivatives. FR901379 is a naturally occurring echinocandin-like lipopeptide produced by the fungus *Coleophoma empetri*. It serves as a crucial precursor for the semi-synthesis of potent antifungal agents, most notably micafungin. This document details the mechanism of action, structure-activity relationships, and the cellular pathways affected by these compounds. While a comprehensive comparative table of Minimum Inhibitory Concentrations (MICs) for a wide range of FR901379 derivatives is not publicly available in the reviewed literature, this guide summarizes the key findings and provides a framework for understanding their antifungal potential.

Core Concepts: Mechanism of Action

FR901379 and its derivatives belong to the echinocandin class of antifungal agents. Their primary mechanism of action is the non-competitive inhibition of β -1,3-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway^{[1][2]}. This enzyme is responsible for the synthesis of β -1,3-glucan, a major structural polymer of the fungal cell wall. By inhibiting this enzyme, FR901379 derivatives disrupt cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This targeted action on a component unique to fungi contributes to the high selectivity and favorable safety profile of echinocandins^[1].

FR901379 Derivatives and Structure-Activity Relationships

The natural product FR901379 exhibits potent in vivo antifungal activity against *Candida albicans*[1]. However, it also possesses hemolytic activity and has limited activity against *Aspergillus fumigatus*[1]. To address these limitations, extensive research has focused on the chemical modification of the FR901379 core structure, particularly the N-acyl side chain.

Key Derivatives and their Improved Properties

- **FR131535:** This derivative was synthesized by replacing the palmitoyl side chain of FR901379 with an octyloxybenzoyl acyl side chain. FR131535 demonstrated potent anti-*Aspergillus* activity and significantly reduced hemolytic activity while retaining the anti-*Candida* activity of the parent compound.
- **Micafungin (FK463):** Further optimization of the side chain, focusing on disrupting the linearity of a terphenyl lipophilic side chain, led to the discovery of micafungin. This compound, which features an isoxazole ring in its side chain, exhibits a well-balanced profile of potent antifungal activity against both *Candida* and *Aspergillus* species, coupled with low toxicity. Micafungin is now a clinically approved antifungal drug.

The development of these derivatives underscores the critical role of the lipophilic acyl side chain in modulating the antifungal spectrum and toxicological profile of FR901379-based compounds.

Quantitative Antifungal Activity Data

While specific, comprehensive tables of MIC values for a wide array of FR901379 derivatives are not readily available in the public domain, the literature consistently reports the potent antifungal activity of these compounds. For instance, micafungin is known to have potent activity against clinically important fungi, including azole-resistant strains of *Candida*. The development of micafungin was guided by the optimization of this antifungal potency alongside a reduction in hemolytic potential.

Table 1: Representative Antifungal Activity of Clinically Relevant Echinocandins (General Values)

Antifungal Agent	Fungal Genus	MIC Range (µg/mL)
Micafungin	Candida	0.008 - 2
Micafungin	Aspergillus	0.008 - 0.125
Anidulafungin	Candida	0.015 - 4
Anidulafungin	Aspergillus	0.008 - 0.125
Caspofungin	Candida	0.015 - 8
Caspofungin	Aspergillus	0.008 - 4

Note: These values are representative ranges and can vary depending on the specific species and testing methodology. Detailed, comparative data for a series of FR901379 derivatives is not available in the reviewed literature.

Experimental Protocols

General Synthesis of FR901379 Derivatives

The synthesis of FR901379 derivatives generally follows a semi-synthetic approach starting from the natural product. The key steps involve:

- Fermentation: Production of FR901379 by fermentation of *Coleophoma empetri*.
- Deacylation: Enzymatic or chemical removal of the native palmitoyl side chain from the FR901379 core.
- Re-acylation: Acylation of the deacylated FR901379 core with a desired synthetic side chain to yield the final derivative.

Detailed, step-by-step protocols with specific reagents, reaction conditions, and purification methods are proprietary and not fully disclosed in publicly available literature.

Antifungal Susceptibility Testing

The in vitro antifungal activity of FR901379 derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) for yeasts like *Candida* and the Minimum Effective

Concentration (MEC) for filamentous fungi like *Aspergillus*. Standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed.

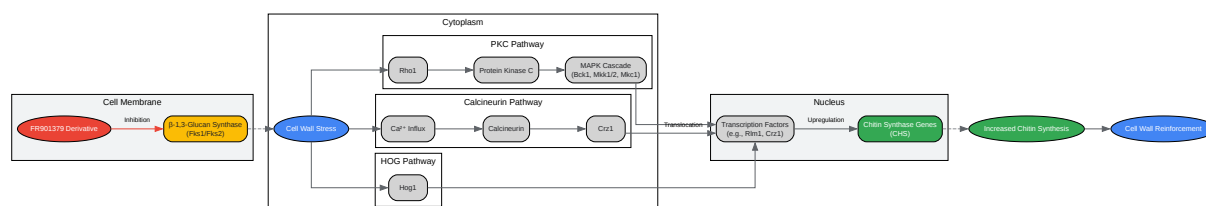
General Protocol for Broth Microdilution MIC/MEC Determination:

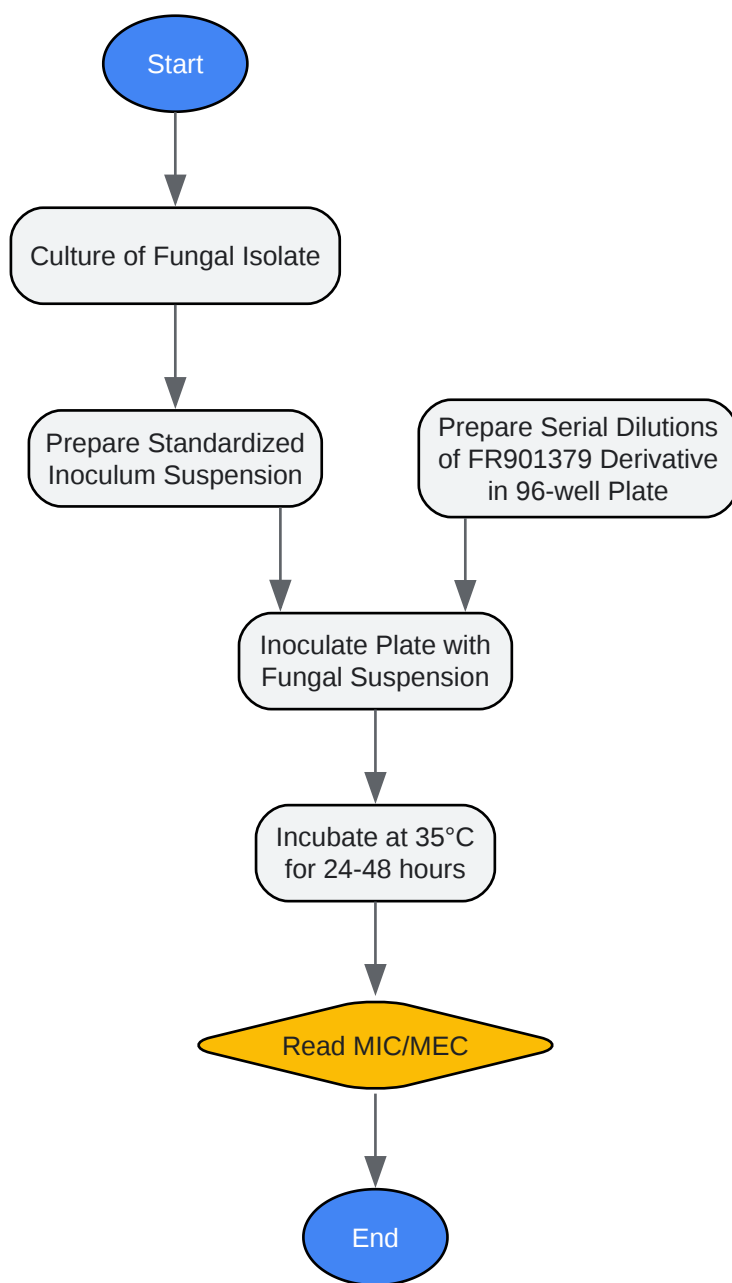
- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared and adjusted to a specific cell density.
- **Drug Dilution:** A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
- **Inoculation:** The standardized fungal inoculum is added to each well of the microtiter plate.
- **Incubation:** The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
- **Endpoint Reading:**
 - **MIC (for yeasts):** The lowest concentration of the drug that causes a significant inhibition of visible growth (typically $\geq 50\%$ reduction compared to the growth control).
 - **MEC (for filamentous fungi):** The lowest drug concentration at which short, aberrant, and highly branched hyphae are observed microscopically.

Fungal Signaling Pathways and Cellular Response to FR901379 Derivatives

Inhibition of β -1,3-glucan synthase by FR901379 derivatives triggers a cellular stress response in fungi, activating compensatory signaling pathways aimed at maintaining cell wall integrity. The primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the Calcineurin pathway, and the High-Osmolarity Glycerol (HOG) pathway. These pathways ultimately lead to an increase in chitin synthesis to reinforce the weakened cell wall.

Signaling Pathway Diagrams





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